7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
CAS No. |
31169-26-3 |
|---|---|
Molecular Formula |
C6H3N3O3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule. For 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one , ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR would provide complementary information on the carbon skeleton of the molecule.
Although specific data for the target compound is unavailable, studies on related thieno[3,2-d]pyrimidin-4-one derivatives show characteristic signals. nih.govpsu.edu For instance, the protons on the thiophene (B33073) and pyrimidine (B1678525) rings, as well as any substituents, would appear at distinct chemical shifts (δ), typically measured in parts per million (ppm). The coupling patterns between adjacent protons would help to establish their relative positions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data for the specific compound.)
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ~7.5 - 8.5 | - |
| H-6 | ~8.0 - 9.0 | - |
| NH | ~12.0 - 13.0 | - |
| C-2 | - | ~140 - 150 |
| C-4 | - | ~155 - 165 (C=O) |
| C-4a | - | ~120 - 130 |
| C-6 | - | ~130 - 140 |
| C-7 | - | ~145 - 155 (C-NO₂) |
| C-7a | - | ~150 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the IR spectrum would be expected to show characteristic absorption bands (ν) for the nitro group (NO₂), the carbonyl group (C=O) of the pyrimidinone ring, the N-H bond, and the C=C and C-N bonds of the heterocyclic rings.
Research on similar thienopyrimidine structures confirms the presence of these key functional groups through their IR spectra. psu.eduhilarispublisher.comresearchgate.net
Table 2: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes only and is not based on experimental data for the specific compound.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3200 - 3400 |
| C=O stretch (amide) | 1670 - 1700 |
| C=C and C=N stretch | 1550 - 1650 |
| NO₂ asymmetric stretch | 1500 - 1560 |
| NO₂ symmetric stretch | 1340 - 1380 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the compound.
Fragmentation analysis would reveal characteristic losses of small molecules, such as NO₂, CO, and HCN, which would be consistent with the proposed structure. While specific data for the target molecule is not available, mass spectrometric analysis is a standard characterization method for newly synthesized thienopyrimidine derivatives. nih.govpsu.eduhilarispublisher.comarkat-usa.org
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data for the specific compound.)
| Ion | Predicted Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | Calculated exact mass + 1.0078 |
| [M]⁺ | Calculated exact mass |
| [M-NO₂]⁺ | Calculated exact mass - 46.0055 |
Advanced X-ray Crystallography for Solid-State Structural Determination
Although no crystal structure for the specific 7-nitro derivative has been reported, X-ray crystallography has been used to elucidate the structures of other thienopyrimidine derivatives, providing valuable insights into their molecular geometry. nih.gov
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method to monitor the progress of the synthesis of This compound and to get a preliminary indication of its purity. The retention factor (Rf) value would be determined using an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that would be employed for the final purity assessment of the compound. nih.govnih.gov A high-purity sample would exhibit a single sharp peak in the chromatogram. HPLC can also be used for the preparative isolation of the compound from a reaction mixture.
Derivatization and Structural Modification Strategies of the Thieno 3,2 D Pyrimidin 4 One Scaffold
Substituent Variation at the Pyrimidine (B1678525) Moiety
Modifications at the pyrimidine portion of the thieno[3,2-d]pyrimidin-4-one scaffold have been extensively explored to modulate biological activity. A primary point of derivatization is the 4-oxo group, which can be converted to a 4-chloro substituent via chlorination with reagents like phosphorus oxychloride (POCl3). researchgate.netnih.govnih.gov This 4-chloro intermediate serves as a versatile precursor for a variety of nucleophilic aromatic substitution reactions. researchgate.netnih.gov
For instance, treatment with various alkoxides or phenoxides leads to the formation of 4-alkoxy or 4-aryloxy derivatives, respectively. nih.gov Similarly, reaction with thiophenols can introduce thioether linkages at the C4 position. nih.gov Furthermore, the 4-chloro group can be displaced by amines to generate a range of 4-amino-thieno[3,2-d]pyrimidines. researchgate.net These substitutions can significantly influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby impacting its interaction with biological targets.
Another key position for substitution is C2. Starting from appropriate precursors, various groups, such as tert-butylamine, have been introduced at this position, which has been shown to be important for antiplasmodial activity. nih.gov The strategic introduction of different substituents on the pyrimidine ring allows for the fine-tuning of the molecule's pharmacological profile.
Substituent Variation on the Thiophene (B33073) Ring (e.g., at C-7 in 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one)
The thiophene ring of the thieno[3,2-d]pyrimidin-4-one scaffold offers additional sites for structural modification. A notable example is the derivatization at the C7 position. The introduction of a nitro group at this position, to form this compound, is a key synthetic step that opens up avenues for further chemical transformations.
The nitro group is a strong electron-withdrawing group and can influence the reactivity of the entire heterocyclic system. More importantly, it can be reduced to an amino group. This amino functionality can then serve as a handle for a wide array of subsequent reactions. For example, it can be acylated, alkylated, or used as a building block for the construction of more complex fused ring systems.
While direct and varied substituent introductions at other positions on the thiophene ring of a pre-formed thieno[3,2-d]pyrimidin-4-one are less commonly described, the initial synthesis of the scaffold often starts from a substituted thiophene derivative. This approach allows for the incorporation of various substituents at positions C5, C6, and C7 from the outset. For example, starting with a 2-aminothiophene-3-carboxamide (B79593) bearing different substituents on the thiophene ring will result in a correspondingly substituted thieno[3,2-d]pyrimidin-4-one.
Annulation Strategies to Form Fused Heterocyclic Systems (e.g., triazolopyrimidines)
Annulation, or the building of a new ring onto an existing one, is a powerful strategy to create more complex, polycyclic molecules with potentially novel biological activities. The thieno[3,2-d]pyrimidin-4-one scaffold is a suitable substrate for such transformations, leading to fused heterocyclic systems.
One prominent example is the synthesis of triazolothienopyrimidines. This can be achieved by first converting the 4-oxo group to a more reactive functional group. For instance, chlorination to a 4-chloro derivative, followed by reaction with hydrazine, yields a 4-hydrazinyl-thieno[3,2-d]pyrimidine intermediate. This intermediate can then be cyclized with various one-carbon sources, such as orthoesters or formic acid, to form a fused triazole ring, resulting in a thieno[3,2-d] researchgate.netnih.govresearchgate.nettriazolo[4,3-c]pyrimidine system.
Another approach involves building a pyrazole (B372694) ring onto the pyrimidine moiety. For example, reacting a 4-chloro-thieno[3,2-d]pyrimidine with a substituted pyrazole can lead to a thieno[3,2-d]pyrimidinyl-pyrazole derivative. mdpi.com Further intramolecular cyclization reactions can then be employed to create more elaborate fused systems. mdpi.com These annulation strategies significantly expand the chemical space accessible from the thieno[3,2-d]pyrimidin-4-one core, offering opportunities to develop compounds with unique three-dimensional shapes and functionalities.
Synthesis of Analogs and Isosteres for Structure-Activity Profiling
The synthesis of analogs and isosteres is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and optimizing lead compounds. For the thieno[3,2-d]pyrimidin-4-one scaffold, this involves the systematic replacement of different parts of the molecule to assess the impact on biological activity.
Furthermore, within the thieno[3,2-d]pyrimidine (B1254671) framework, various analogs can be synthesized by altering the substituents at different positions. As discussed previously, modifying the groups at C2, C4, C6, and C7 allows for a detailed exploration of the SAR. nih.gov For instance, a study on antiplasmodial agents systematically varied the substituent at the C4 position of a 2-tert-butylamino-thieno[3,2-d]pyrimidine scaffold, exploring a range of O-alkyl, O-aryl, S-aryl, and N-alkyl derivatives. researchgate.netnih.gov This systematic approach helps to identify the key structural features required for potent and selective biological activity.
Below is a table summarizing the derivatization strategies discussed:
Molecular and Cellular Interaction Studies of Thienopyrimidinones
Investigation of Protein Target Binding and Modulation
Thienopyrimidinone derivatives have been identified as potent inhibitors of several protein classes, most notably protein kinases and phosphodiesterases.
The thieno[3,2-d]pyrimidine (B1254671) framework serves as a core scaffold for numerous kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.netgoogle.com
Epidermal Growth Factor Receptor (EGFR): Derivatives of thieno[3,2-d]pyrimidine have been developed as potent EGFR inhibitors. nih.gov In one study, a series of thieno[3,2-d]pyrimidine compounds were synthesized and evaluated as inhibitors of the EGFR L858R/T790M mutant, which is associated with resistance to some cancer therapies. Compound B1 from this series demonstrated significant inhibitory activity against this resistant EGFR mutant. nih.gov Another study also identified thieno[3,2-d]pyrimidine derivatives as effective EGFR inhibitors for breast cancer cells. nih.gov
Bruton's Tyrosine Kinase (BTK): While direct inhibition by a thieno[3,2-d]pyrimidine was not noted, a novel series of inhibitors based on the closely related thieno[3,2-c]pyridin-4-amine (B1356683) scaffold was developed. The lead compound, 14g , showed potent inhibitory activity against the BTK enzyme, suggesting the thienopyridine/pyrimidine (B1678525) scaffold is valuable for designing BTK inhibitors. nih.gov
Phosphoinositide 3-kinase (PI3K) Pathway: The PI3K pathway is critical for cell growth and survival, and its components are key targets for cancer drugs. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a crucial kinase in the PI3K signaling pathway. nih.gov Fragment-based screening led to the design of 6,7-disubstituted thienopyrimidin-4-one compounds with low micromolar inhibitory activity against PDK1. nih.gov
Janus Kinase (JAK): In the reviewed literature, no specific studies were found detailing the direct inhibition of JAK family kinases by 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one or related thieno[3,2-d]pyrimidin-4-one derivatives.
Table 1: Kinase Inhibition by Thienopyrimidine Derivatives
| Compound/Series | Target Kinase | Activity | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | EGFR | Potent Inhibition | nih.gov |
| Compound B1 | EGFRL858R/T790M | IC₅₀ = 13 nM | nih.gov |
| Thieno[3,2-c]pyridin-4-amine 14g | BTK | IC₅₀ = 12.8 nM | nih.gov |
| 6,7-disubstituted thieno[3,2-d]pyrimidin-4-ones | PDK1 | Low micromolar inhibition | nih.gov |
The thienopyrimidine scaffold has shown significant activity as an inhibitor of phosphodiesterases (PDEs).
Phosphodiesterase (PDE) Inhibition: Several studies have successfully designed thieno[3,2-d]pyrimidine derivatives as selective PDE inhibitors. One study identified potent and selective inhibitors of PDE4, a key enzyme in the inflammatory process. nih.gov The compound 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (compound 33) showed a promising profile with good cell penetration. nih.gov A separate study developed a series of 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of PDE7, which are being explored for the treatment of inflammatory diseases. nih.gov
Other Enzyme Targets: Based on the available literature, there is no specific information regarding the interaction of this compound or its close analogs with cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), REV7, DnaG, or xanthine (B1682287) oxidase. However, other related heterocyclic scaffolds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and D-dopachrome tautomerase. acs.orgnih.govnih.gov
Elucidation of Cellular Pathway Modulation
By inhibiting key protein targets, thienopyrimidinone compounds can significantly modulate cellular signaling pathways related to inflammation and cell survival.
While direct modulation of Intercellular Adhesion Molecule-1 (ICAM-1), Prostaglandin E2 (PGE2), or Interleukin-8 (IL-8) by thieno[3,2-d]pyrimidin-4-ones was not explicitly detailed, their activity as PDE inhibitors strongly implies an anti-inflammatory role. PDE4 and PDE7 inhibitors are known to suppress inflammatory responses by increasing intracellular levels of cyclic AMP (cAMP), which in turn downregulates the production of various inflammatory mediators. nih.govnih.gov For instance, a PDE7 inhibitor from the thienopyrimidinone class demonstrated significant anti-inflammatory effects by inhibiting ear edema in a mouse model. nih.gov
Thieno[3,2-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells.
Induction of Apoptosis: Halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia cells through a mechanism that appears to be independent of cell cycle arrest. nih.gov More recent studies on newer thieno[3,2-d]pyrimidine derivatives confirmed their ability to induce apoptosis in breast cancer cells, which was associated with a significant increase in the levels of caspase-9, a key executioner of the apoptotic cascade. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, certain thieno[3,2-d]pyrimidine derivatives were found to cause cell cycle arrest at the G2/M phase. nih.gov This prevents the cells from progressing through mitosis, ultimately leading to a halt in proliferation. Another study also showed that its lead thieno[3,2-d]pyrimidine EGFR inhibitor blocked the G2/M phase of the cell cycle. nih.gov
Receptor Binding Affinity and Ligand-Receptor Interactions
The ability of thienopyrimidinone derivatives to bind with high affinity to specific receptors has been explored, particularly for phosphodiesterases and serotonin (B10506) receptors.
Phosphodiesterase Binding: In the development of selective PDE4 inhibitors, thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to displace the radiolabeled ligand [3H]rolipram from its binding site, confirming a direct interaction with the target enzyme. nih.gov
Serotonin Receptor Binding: Although pertaining to the thieno[2,3-d]pyrimidine (B153573) isomer, studies have shown that these derivatives can act as potent and selective ligands for 5-HT3 serotonin receptors. One derivative, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine , was the most potent ligand identified in its series, with a Ki of 67 nM, and functioned as a competitive antagonist at this receptor. nih.gov
In Vitro Biological Activity Spectrum of this compound
Extensive literature reviews and database searches were conducted to collate research findings on the in vitro biological activities of the specific chemical entity, this compound. The investigation focused on its antimicrobial, antiproliferative, anti-inflammatory, analgesic, and antiviral properties as documented in cellular and research models, excluding clinical human trial data.
Following a thorough investigation, no published scientific studies detailing the synthesis or biological evaluation of the specific compound This compound were identified. The subsequent sections, therefore, reflect this absence of data for the specified molecule. While the broader class of thienopyrimidines has been extensively studied and shown to possess a wide range of biological activities, these findings cannot be directly attributed to the 7-nitro substituted derivative.
Antimicrobial Activity Profiles (Antibacterial, Antifungal)
There is no available research data on the antibacterial or antifungal activity of this compound. Studies on related thieno[2,3-d]pyrimidine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have shown varied antimicrobial effects, but these results are not specific to the requested compound. tandfonline.comnih.govtandfonline.comsphinxsai.comresearchgate.net
Antiproliferative Activity in Cellular Models
No studies documenting the antiproliferative effects of this compound in any cancer cell lines have been found in the scientific literature. Research on other isomers and derivatives, such as those of the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds, indicates that some members of this compound class exhibit antiproliferative properties against various cancer cells. nih.govnih.govacs.orgnih.govscielo.brekb.eg However, these findings are not directly applicable to the 7-nitro derivative.
Anti-inflammatory Response in Cellular Models
There is a lack of published data concerning the anti-inflammatory response of this compound in cellular models. While anti-inflammatory properties have been reported for some thieno[2,3-d]pyrimidine derivatives and other analogues nih.govnih.gov, specific information for the 7-nitro substituted thieno[3,2-d]pyrimidin-4-one is not available.
Analgesic Effects in Research Models
No research has been published on the analgesic effects of this compound. Studies on a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have indicated potential analgesic activity ipinnovative.com, but this cannot be extrapolated to the specific 7-nitro isomer.
Antiviral Properties
There are no available scientific reports on the antiviral properties of this compound. Antiviral activity has been investigated for certain thieno[2,3-d]pyrimidine nucleosides researchgate.netnih.govscilit.comresearchgate.net, but this research does not include the requested compound.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govirjweb.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.gov
| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amines | Not Specified | Not Specified | 3.15 - 3.83 | B3LYP/6-311G(d,p) | nih.gov |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G | irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme. uni-muenchen.deresearchgate.net
Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential, colored blue, indicate electron-deficient areas, such as hydrogen atoms attached to electronegative atoms, and are prone to nucleophilic attack. researchgate.netresearchgate.net
For a molecule like 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one, an MEP map would likely show strong negative potential (red/yellow) around the oxygen atoms of the carbonyl group and the nitro group. These areas represent the most probable sites for hydrogen bonding interactions. researchgate.netnih.gov The hydrogen atom on the pyrimidine (B1678525) ring's nitrogen would exhibit a positive potential (blue), marking it as a potential hydrogen bond donor site. Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological targets. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net It helps in understanding the binding mechanism and predicting the strength of the interaction, often expressed as a binding affinity or docking score. wum.edu.pk
Docking studies on various thienopyrimidine derivatives have been conducted to explore their potential as inhibitors of different enzymes. For instance, derivatives of thieno[2,3-d]pyrimidine (B153573) have been docked into the active sites of targets like Epidermal Growth Factor Receptor (EGFR) and DNA to assess their anticancer potential. wum.edu.pknih.gov In one study, thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed binding affinities (ΔG) as high as -7.0 kcal/mol with the 3ert protein. wum.edu.pk Another study on different thieno[2,3-d]pyrimidine derivatives targeting EGFR reported binding scores up to -7.78 kcal/mol. nih.gov
These simulations predict how the ligand fits into the binding pocket of the target protein, providing a model of the ligand-receptor complex. The calculated binding affinity gives an estimate of the inhibitory potential of the compound, guiding the selection of candidates for synthesis and biological testing. researchgate.net
Table 2: Examples of Molecular Docking Studies on Thienopyrimidine Derivatives Note: This table summarizes findings for related compounds to demonstrate the utility of molecular docking. The specific target and affinity for this compound would require a dedicated study.
| Compound Series | Protein Target | Best Binding Affinity (kcal/mol) | Software/Method | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | 3ert protein (Breast Cancer) | -7.0 | Not Specified | wum.edu.pk |
| Thieno[2,3-d]pyrimidine derivatives | EGFRWT (PDB: 4HJO) | -7.78 | MOE 2019 | nih.gov |
| Thieno[3,4-d]pyrimidine (B1628787) derivatives | HIV-1 Reverse Transcriptase | Not Specified | Not Specified | nih.gov |
| Thieno[3,2-d]pyrimidine (B1254671) derivatives | PDE7 | Not Specified | Not Specified | rsc.org |
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the stability of the ligand-receptor complex. nih.gov
For example, docking studies of thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors revealed that hydrogen bonding and van der Waals interactions with key residues such as Leu100, Lys101, Val106, Phe227, and Pro236 play a significant role in ligand-receptor binding. nih.gov Similarly, for thieno[2,3-d]pyrimidine-based EGFR inhibitors, interactions often involve forming a critical hydrogen bond with the Met793 residue in the hinge region of the ATP binding site. nih.gov The identification of these specific interactions provides a rational basis for designing new derivatives with improved potency and selectivity by modifying the ligand's structure to enhance these key contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. rsc.org
For the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. rsc.org In one study focused on developing selective inhibitors for phosphodiesterase type 7 (PDE7), CoMFA and CoMSIA models were built for a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These models showed good statistical robustness and predictive power, allowing researchers to understand the structural features responsible for both potency and selectivity against PDE7 over other related enzymes like PDE4B. rsc.org The resulting models serve as a guide for the rational design of new analogues with potentially improved therapeutic profiles prior to their synthesis. rsc.org
Derivation of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design, enabling the prediction of a compound's biological activity based on its molecular structure. For thienopyrimidine derivatives, QSAR studies have been instrumental in understanding the molecular features that govern their therapeutic effects. benthamdirect.combenthamscience.com These models are built by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities.
A typical workflow for developing a predictive QSAR model for a class of compounds like thienopyrimidines involves:
Data Set Compilation: A series of thienopyrimidine analogues with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme or cell line) is collected.
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using specialized software. nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics to ensure its reliability.
For instance, in a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed. The ANN model demonstrated superior predictive capability, with a coefficient of determination (R²) of 0.998, indicating a very strong correlation between the predicted and observed activities. nih.gov Such models can be invaluable for predicting the biological activity of novel derivatives, including this compound, and for prioritizing synthetic efforts.
Identification of Structural Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound series. This provides a deeper understanding of the structure-activity relationship (SAR). For thienopyrimidine derivatives, various descriptors have been found to be critical for their biological effects. benthamscience.com
Key structural descriptors often include:
Lipophilicity (AlogP98): This descriptor quantifies the compound's solubility in fatty or non-polar environments, which is crucial for its ability to cross cell membranes.
Electronic Descriptors (LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's ability to accept electrons and can be related to its reactivity and interaction with biological targets.
Topological and Steric Descriptors (Jurs descriptors): These descriptors provide information about the shape, size, and electronic properties of the molecule's surface, which are critical for its binding to a receptor.
In a QSAR study on thienopyrimidines as H1-receptor antagonists, descriptors related to lipophilicity, electronic properties, and steric factors were found to be highly influential on their antihistaminic activity. researchgate.net The presence of the nitro group in this compound would significantly alter its electronic properties and could have a profound impact on its biological activity, a hypothesis that can be quantitatively explored through such descriptor analysis.
The following table summarizes some of the important molecular descriptors that are typically considered in QSAR studies of thienopyrimidine derivatives.
| Descriptor Class | Specific Descriptor Example | Significance in Drug Action |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to electrophilicity and reactivity. |
| Lipophilicity | AlogP98 | Influences membrane permeability and solubility. |
| Steric/Topological | Jurs Descriptors | Describes molecular shape and surface properties for receptor binding. |
| Thermodynamic | Dipole Moment | Affects solubility and interactions with polar environments. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein kinase or enzyme.
The process of an MD simulation typically involves:
System Setup: A model of the compound, often in complex with its target protein, is placed in a simulated environment of water and ions.
Energy Minimization: The initial structure is relaxed to a low-energy conformation.
Simulation Production: The system's trajectory is calculated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms.
In Silico Assessment of Drug-Relevant Properties
In the early stages of drug discovery, it is essential to assess the "drug-likeness" of a compound to predict its potential for development into a successful drug. This is often done using in silico methods to evaluate a range of physicochemical properties that are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME).
A widely used set of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons
LogP (a measure of lipophilicity) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
The table below presents a hypothetical in silico assessment of some drug-relevant properties for this compound, based on its chemical structure.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 197.17 g/mol | < 500 | Yes |
| LogP | ~1.5 (Estimated) | < 5 | Yes |
| Hydrogen Bond Donors | 1 | < 5 | Yes |
| Hydrogen Bond Acceptors | 4 | < 10 | Yes |
| Polar Surface Area | ~95 Ų (Estimated) | < 140 Ų | Yes |
These predicted properties suggest that this compound is likely to have good oral bioavailability and membrane permeability, making it a promising candidate for further investigation. It is important to note that these are theoretical predictions and would require experimental validation.
Structure Activity Relationship Sar Analysis of Thienopyrimidinone Derivatives
Impact of Substituents at Key Positions on Biological Potency and Selectivity
The biological activity of thienopyrimidinone derivatives is highly dependent on the nature and position of various substituents on the bicyclic ring system. Modifications at the nitro group position, the pyrimidine (B1678525) ring, and the thiophene (B33073) ring all play a crucial role in modulating the pharmacological profile of these compounds.
The presence of a nitro group at position 7 of the thieno[3,2-d]pyrimidin-4-one scaffold has been shown to be a significant determinant of biological activity. A study evaluating a series of 67 thieno[3,2-d]pyrimidin-4-one derivatives with a nitro group at this position demonstrated moderate inhibitory activity against two strains of Clostridium difficile, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL researchgate.net. This suggests that the electron-withdrawing nature of the nitro group contributes to the antibacterial properties of these compounds.
In a broader context of medicinal chemistry, the nitro group is a well-known pharmacophore that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its electron-withdrawing properties, polarity, and stereochemistry can enhance interactions with biological targets ekb.eg. The antimicrobial activity of many nitro-containing compounds is attributed to the reduction of the nitro group within target cells, leading to the formation of toxic intermediates that can cause cellular damage ekb.eg.
The following table summarizes the activity of a representative 7-nitro-thieno[3,2-d]pyrimidin-4-one derivative.
| Compound ID | Substituents | Target Organism | Activity (MIC in µg/mL) |
| 1 | 7-NO₂ | C. difficile | 1-16 |
Modifications to the pyrimidine portion of the thienopyrimidinone core, specifically at the nitrogen (N-3) and carbon (C-2 and C-4) atoms, have a profound impact on biological activity.
At the N-3 position , the introduction of various substituents can modulate the compound's properties. For instance, in a series of thieno[2,3-d]pyrimidin-4(3H)-ones, the nature of the substituent at N-3 was found to be critical for anticancer activity.
Substitutions at the C-2 position also play a key role in determining the biological effects. For example, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the nature of the alkyl group at the C-2 position influenced the anti-proliferative activity against breast cancer cell lines researchgate.net.
The C-4 position is another critical site for modification. The introduction of different amine substituents at this position can significantly alter the activity of thienopyrimidine derivatives. For instance, a series of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives showed that the nature of the amino group was crucial for their cytotoxic effects researchgate.net.
The table below illustrates the effect of substituents on the pyrimidine ring on the anti-proliferative activity of some thieno[2,3-d]pyrimidine (B153573) derivatives against the A549 cancer cell line.
| Compound ID | C-2 Substituent | N-3 Substituent | Activity (IC₅₀ in µM) |
| 2 | Benzylamino | H | >100 |
| 3 | H | 2-(4-hydroxyphenyl)ethyl | 0.94 |
Alterations to the thiophene ring of the thienopyrimidinone scaffold, apart from the C-7 position, also contribute to the SAR. In a study of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds as PDK1 inhibitors, modifications at these positions were found to be important for activity. Computational modeling of fragments bound to the active site guided the design and synthesis of these derivatives, which showed low micromolar inhibitory activity.
For instance, the introduction of different substituents on the thiophene ring can influence the binding affinity of the molecule to its target enzyme. The size, electronics, and lipophilicity of these substituents can all play a role in optimizing the interaction with the active site.
Stereochemical Considerations and Their Relevance to Activity
If chiral centers are introduced into the thienopyrimidinone molecule, for example, through substitution with a chiral moiety, it is expected that the different enantiomers or diastereomers will exhibit different biological activities. This is because the three-dimensional arrangement of atoms in a chiral molecule will dictate how it fits into the binding site of a biological target, such as an enzyme or receptor. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.
For example, in a study of nature-inspired 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. This stereoselectivity was attributed to a potential stereoselective uptake mechanism.
Pharmacophore Modeling and Identification of Essential Features
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thieno[3,2-d]pyrimidin-4-one derivatives, pharmacophore models have been developed to understand the key features required for their activity as inhibitors of various enzymes.
A typical pharmacophore for this class of compounds might include:
Hydrogen bond donors and acceptors: The pyrimidine ring contains nitrogen atoms and a carbonyl group that can participate in hydrogen bonding with the target protein.
Aromatic/hydrophobic regions: The thiophene and any aromatic substituents can engage in hydrophobic or π-stacking interactions.
Electron-withdrawing features: A group like the nitro substituent at position 7 can contribute to the electronic properties of the molecule and influence its binding affinity.
Computational studies, such as 3D-QSAR analyses, have been employed to elucidate the pharmacophore features of thieno[3,2-d]pyrimidin-4(3H)-one-based compounds as potent phosphodiesterase type 7 (PDE7) inhibitors researchgate.net. These models help in understanding the structural requirements for potency and selectivity and can guide the design of new analogs.
Development of SAR Hypotheses for Directed Compound Design
Based on the available SAR data, several hypotheses can be formulated to guide the design of new, more potent, and selective 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives:
The 7-nitro group is a key feature for certain biological activities, such as antibacterial effects. Maintaining this group while modifying other parts of the molecule is a viable strategy for developing new agents.
Substitutions at the N-3 position of the pyrimidine ring are critical for modulating activity. Exploring a variety of substituents with different electronic and steric properties at this position could lead to the discovery of more potent compounds.
The C-2 and C-4 positions of the pyrimidine ring offer opportunities for further optimization. Introducing different functional groups at these positions can fine-tune the biological activity and selectivity of the compounds.
Modifications on the thiophene ring at positions other than C-7 can also influence activity. Exploring different substitution patterns on the thiophene ring could lead to improved interactions with the target protein.
Stereochemistry should be a key consideration in the design of new derivatives. If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers are necessary to identify the most active and selective isomer.
By systematically applying these SAR hypotheses, medicinal chemists can rationally design and synthesize new this compound derivatives with improved therapeutic potential.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of thienopyrimidine derivatives has been extensively reported, often starting from aminothiophene precursors. nih.gov Future research should focus on developing novel and more sustainable synthetic methodologies for 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one.
Current synthetic strategies for thienopyrimidin-4-ones often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. nih.gov A common method is the cyclization of 2-aminothiophene-3-carboxylate esters with reagents like formamide (B127407). nih.govmdpi.com For the specific synthesis of the title compound, a key intermediate would be a 2-amino-3-carboxamido (or ester)-thiophene bearing a nitro group at the equivalent of the final position 7.
Future synthetic explorations could include:
Microwave-Assisted Synthesis: This technique has been shown to afford higher yields of thienylthiourea derivatives in shorter reaction times, representing a greener alternative to conventional heating. mdpi.com Applying microwave irradiation to the cyclization step could enhance the efficiency of the synthesis of this compound.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly relevant when dealing with nitrated compounds that can be thermally sensitive.
Catalytic Methods: Investigating novel catalytic systems, such as transition-metal or organocatalysts, for the key bond-forming reactions could lead to more efficient and selective syntheses.
| Synthetic Approach | Potential Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. | mdpi.comnih.gov |
| One-Pot, Multi-Component Reactions | Reduced workup, less solvent waste, improved atom economy. | nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | General Green Chemistry Principles |
| Novel Catalytic Systems | Increased efficiency, higher selectivity, milder reaction conditions. | researchgate.net |
Advanced Mechanistic Studies at the Molecular Level
Understanding the precise molecular mechanisms by which this compound and its future derivatives exert their biological effects is paramount. Thienopyrimidinone derivatives have been shown to inhibit various enzymes, and future research should aim to elucidate the specific interactions of this nitro-substituted scaffold.
For instance, certain thienopyrimidinones are potent inhibitors of the bacterial tRNA methyltransferase (TrmD), an essential enzyme in many pathogens. nih.gov These inhibitors can induce a "tyrosine-flipping" mechanism that restructures the active site, rendering the enzyme inactive. nih.govacs.org Future studies on this compound could investigate:
Target Identification: Employing chemoproteomics and other target identification strategies to determine the protein(s) with which the compound interacts.
Structural Biology: Co-crystallization of the compound or its optimized derivatives with their biological target(s) to visualize the binding mode at an atomic level. This would reveal key interactions and the role of the nitro group in binding.
Biophysical and Biochemical Assays: Using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and detailed enzyme kinetics to quantify the binding affinity and inhibitory potency. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding poses and rationalize structure-activity relationships (SAR), guiding the design of more potent analogues.
Rational Design of Targeted Thienopyrimidinone Derivatives
The this compound scaffold is an excellent starting point for a rational drug design campaign. nih.gov Structure-based design, guided by the crystal structures of target enzymes, has been successfully used to develop potent thienopyrimidinone inhibitors. acs.org
Future design strategies originating from the title compound should consider:
The Role of the Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the heterocyclic system and its potential as a hydrogen bond acceptor. Its role in target binding or metabolic stability needs to be systematically explored.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study would involve the synthesis of analogues with modifications at various positions of the thienopyrimidine core. For example, the amino group at position 3 and the carbonyl at position 4 are potential points for substitution. acs.orgnih.gov
Target-Specific Modifications: Based on the identified biological target, modifications can be designed to enhance potency and selectivity. For example, if the target is a kinase, moieties that interact with the hinge region or the DFG motif could be incorporated.
| Design Strategy | Objective | Supporting Evidence |
| Structure-Based Design | To create inhibitors with high potency and selectivity based on the target's 3D structure. | nih.govacs.org |
| SAR Studies | To understand how different functional groups at various positions affect biological activity. | nih.govnih.gov |
| Target-Specific Modifications | To optimize interactions with the specific biological target to improve efficacy. | nih.govnih.gov |
Applications in Chemical Biology Probe Development
Chemical probes are essential tools for dissecting complex biological processes. The thienopyrimidinone scaffold, and specifically this compound, has the potential to be developed into valuable chemical probes. nih.gov
Future research in this area could focus on:
Developing Probes for Target Engagement: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to a non-critical position of the molecule, it would be possible to create probes to confirm target engagement in cells and tissues.
Probes for Interrogating Biological Pathways: A potent and selective derivative of this compound could be used to study the physiological or pathological role of its target protein. For example, a derivative targeting cytochrome bd oxidase could be used to investigate mycobacterial energy metabolism. nih.gov
Affinity-Based Protein Profiling: An alkyne or another bio-orthogonal handle could be incorporated into the scaffold to allow for affinity-based protein profiling to identify its cellular targets and off-targets.
Potential for Scaffold Diversification and Library Synthesis
The thienopyrimidine scaffold is amenable to diversification, allowing for the creation of large libraries of compounds for high-throughput screening. acs.orgsci-hub.se Starting with this compound, future work could explore extensive scaffold diversification.
Key strategies for diversification include:
Regioselective Functionalization: Developing regioselective reactions to introduce a variety of substituents at different positions on the thienopyrimidine core. Alkylation reactions, for instance, have been shown to proceed selectively on the pyrimidin-4-one fragment. acs.org
Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial synthesis to rapidly generate a library of derivatives. This would involve varying the substituents at multiple positions simultaneously. acs.org
Diversity-Oriented Synthesis: Creating structurally diverse and complex molecules from the initial scaffold to explore a wider chemical space and potentially identify novel biological activities.
The synthesis of libraries based on the thieno[3,2-d]pyrimidine (B1254671) core would enable screening against a wide range of biological targets, potentially uncovering new therapeutic applications for this class of compounds.
Q & A
Q. What synthetic strategies are recommended for preparing 7-nitro-thieno[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer: The synthesis typically involves a multi-step route:
Core Formation : Cyclization of precursors (e.g., thiourea derivatives with α,β-unsaturated ketones) under reflux conditions to form the thienopyrimidinone core .
Nitro-Substitution : Electrophilic nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) or milder nitrating agents (e.g., AcONO₂ in AcOH) to avoid over-oxidation .
- Key Conditions :
| Step | Solvent | Catalyst | Temperature | Yield Optimization |
|---|---|---|---|---|
| Cyclization | DMF or DMSO | ZnCl₂ or Pd/C | 80–100°C | Monitor reaction progress via TLC |
| Nitration | Acetic Acid | – | 0–5°C (controlled) | Quench excess nitrating agent with ice |
Q. Which spectroscopic techniques are essential for characterizing 7-nitro-thienopyrimidin-4-one derivatives?
- Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the nitro group (e.g., deshielded aromatic protons near NO₂) and confirm regiochemistry of substitution .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the nitro group’s presence .
- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for nitro-substituted thienopyrimidinones?
- Methodological Answer: Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:
- Structural-Activity Analysis : Compare nitro derivatives with non-nitrated analogs using molecular docking to assess binding affinity changes .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate nitro-group effects .
- Metabolic Stability Testing : Evaluate nitro-reduction byproducts (e.g., amine derivatives) via LC-MS to rule out false positives .
Q. What reaction optimization strategies improve yields in multi-step syntheses of 7-nitro-thienopyrimidinones?
- Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating cyclization; Pd/C may reduce side reactions in coupling steps .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of nitro groups during high-temperature steps .
- Example Optimization Table :
| Parameter | Baseline Yield | Optimized Yield | Change Implemented |
|---|---|---|---|
| Cyclization Time | 45% (6 hrs) | 68% (8 hrs) | Extended reaction time |
| Nitration Temp | 50% (RT) | 82% (0–5°C) | Strict temperature control |
Q. How does the nitro group influence the electronic and biological properties of thienopyrimidin-4-ones?
- Methodological Answer:
- Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the thienopyrimidinone core, altering reactivity in electrophilic substitutions (e.g., directing further substitutions to meta positions) .
- Biological Impact :
- Antimicrobial Activity : Nitro derivatives show enhanced activity against Gram-negative bacteria due to improved membrane penetration .
- Cytotoxicity : Nitro groups may induce redox cycling in cancer cells, but metabolic instability (e.g., nitro-reductase activation) can limit efficacy .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for 7-nitro-thienopyrimidinones?
- Methodological Answer: Discrepancies arise from:
- Crystallinity Differences : Amorphous vs. crystalline forms (assessed via XRD) alter solubility .
- pH-Dependent Solubility : Nitro groups protonate under acidic conditions, increasing water solubility (test via pH-solubility profiling) .
- Impurity Interference : Residual solvents (e.g., DMSO) in crude products artificially inflate solubility; purify via column chromatography .
Tables of Key Findings
Q. Table 1: Synthetic Routes for Nitro-Thienopyrimidinones
| Step | Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|
| Core Formation | Thiourea + α,β-unsaturated ketone, ZnCl₂, DMF, 80°C | Thienopyrimidinone core with >70% yield | |
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 2 hrs | Regioselective 7-nitro substitution |
Q. Table 2: Biological Activity Correlations
| Derivative Structure | Assay Type | Activity (IC₅₀) | Notes |
|---|---|---|---|
| 7-Nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one | Anticancer (HeLa) | 12.3 μM | Synergy with cisplatin observed |
| 7-Nitro-3-(4-fluorophenyl) analog | Antibacterial (E. coli) | 8.5 μg/mL | pH-dependent efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
